molecular formula C22H24FN5O3S B11258443 2-((2-cyclopentyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-fluorobenzyl)acetamide

2-((2-cyclopentyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-fluorobenzyl)acetamide

Cat. No.: B11258443
M. Wt: 457.5 g/mol
InChI Key: AXBUPBKFBYHYQU-UHFFFAOYSA-N
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Description

2-({2-CYCLOPENTYL-6,8-DIMETHYL-5,7-DIOXO-5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-YL}SULFANYL)-N-[(4-FLUOROPHENYL)METHYL]ACETAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a diazino-pyrimidine core, a cyclopentyl group, and a fluorophenyl moiety, making it an interesting subject for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({2-CYCLOPENTYL-6,8-DIMETHYL-5,7-DIOXO-5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-YL}SULFANYL)-N-[(4-FLUOROPHENYL)METHYL]ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the diazino-pyrimidine core, followed by the introduction of the cyclopentyl and fluorophenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-({2-CYCLOPENTYL-6,8-DIMETHYL-5,7-DIOXO-5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-YL}SULFANYL)-N-[(4-FLUOROPHENYL)METHYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: The compound may find applications in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-({2-CYCLOPENTYL-6,8-DIMETHYL-5,7-DIOXO-5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-YL}SULFANYL)-N-[(4-FLUOROPHENYL)METHYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in its mechanism of action may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2-CYCLOPENTYL-6,8-DIMETHYL-5,7-DIOXO-5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE: This compound shares the diazino-pyrimidine core but lacks the fluorophenyl and acetyl groups.

    N-[(4-FLUOROPHENYL)METHYL]ACETAMIDE: This compound contains the fluorophenyl and acetyl groups but lacks the diazino-pyrimidine core.

Uniqueness

The uniqueness of 2-({2-CYCLOPENTYL-6,8-DIMETHYL-5,7-DIOXO-5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-YL}SULFANYL)-N-[(4-FLUOROPHENYL)METHYL]ACETAMIDE lies in its combination of structural features, which may confer unique chemical and biological properties. This makes it a valuable compound for further research and development.

Properties

Molecular Formula

C22H24FN5O3S

Molecular Weight

457.5 g/mol

IUPAC Name

2-(7-cyclopentyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-[(4-fluorophenyl)methyl]acetamide

InChI

InChI=1S/C22H24FN5O3S/c1-27-19-17(21(30)28(2)22(27)31)20(26-18(25-19)14-5-3-4-6-14)32-12-16(29)24-11-13-7-9-15(23)10-8-13/h7-10,14H,3-6,11-12H2,1-2H3,(H,24,29)

InChI Key

AXBUPBKFBYHYQU-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=NC(=N2)C3CCCC3)SCC(=O)NCC4=CC=C(C=C4)F)C(=O)N(C1=O)C

Origin of Product

United States

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